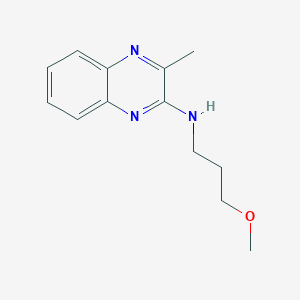
1-((2,5-Dichlorothiophen-3-yl)sulfonyl)piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2,5-Dichlorothiophen-3-yl)sulfonyl)piperidin-4-ol is a compound that features a piperidine ring substituted with a sulfonyl group attached to a dichlorothiophene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2,5-Dichlorothiophen-3-yl)sulfonyl)piperidin-4-ol typically involves the following steps:
Formation of the Dichlorothiophene Moiety: The dichlorothiophene moiety can be synthesized through chlorination of thiophene using reagents such as sulfuryl chloride or thionyl chloride.
Sulfonylation: The dichlorothiophene is then subjected to sulfonylation using reagents like chlorosulfonic acid or sulfur trioxide to introduce the sulfonyl group.
Piperidine Ring Formation: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Coupling Reaction: Finally, the sulfonylated dichlorothiophene is coupled with the piperidine ring under suitable conditions, often using a base like sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-((2,5-Dichlorothiophen-3-yl)sulfonyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated positions of the thiophene ring using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine in solvents like dichloromethane.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing the sulfonyl group.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
1-((2,5-Dichlorothiophen-3-yl)sulfonyl)piperidin-4-ol has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for designing new drugs with potential therapeutic effects.
Materials Science: It can be utilized in the synthesis of advanced materials with unique electronic or optical properties.
Biological Studies: The compound may serve as a probe or ligand in biological assays to study enzyme interactions or receptor binding.
Industrial Applications: It can be employed in the development of specialty chemicals or as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 1-((2,5-Dichlorothiophen-3-yl)sulfonyl)piperidin-4-ol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity for certain biological targets. The dichlorothiophene moiety can contribute to the compound’s overall stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-((2,5-Dichlorothiophen-3-yl)sulfonyl)piperidine-4-carboxylic acid
- 1-(2,5-Dichlorothiophen-3-yl)sulfonyl-2-(1H-pyrazol-5-yl)piperidine
Uniqueness
1-((2,5-Dichlorothiophen-3-yl)sulfonyl)piperidin-4-ol is unique due to the presence of the hydroxyl group on the piperidine ring, which can enhance its solubility and reactivity compared to similar compounds. The combination of the dichlorothiophene moiety with the sulfonyl and hydroxyl groups provides a distinct chemical profile that can be exploited for various applications.
Propriétés
Formule moléculaire |
C9H11Cl2NO3S2 |
|---|---|
Poids moléculaire |
316.2 g/mol |
Nom IUPAC |
1-(2,5-dichlorothiophen-3-yl)sulfonylpiperidin-4-ol |
InChI |
InChI=1S/C9H11Cl2NO3S2/c10-8-5-7(9(11)16-8)17(14,15)12-3-1-6(13)2-4-12/h5-6,13H,1-4H2 |
Clé InChI |
YVAVILCLEZRDAP-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1O)S(=O)(=O)C2=C(SC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Benzyloxy)-8-isopropyl-2-(methylsulfonyl)pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B14895064.png)
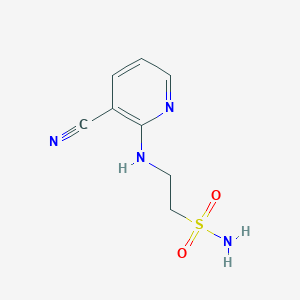
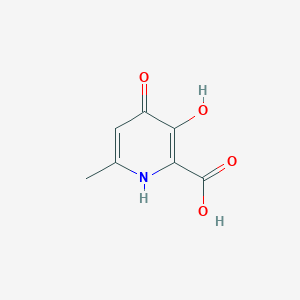
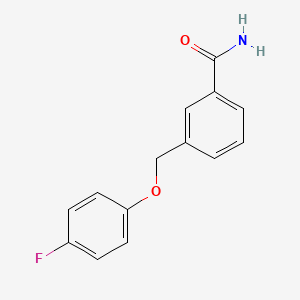
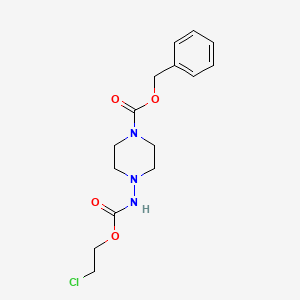
![2-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-6-propylpyrimidin-4-ol](/img/structure/B14895108.png)

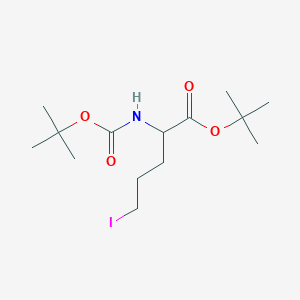

![2-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B14895131.png)



